4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline
CAS No.:
Cat. No.: VC18267276
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 4-[1-(methoxymethyl)imidazol-2-yl]aniline |
| Standard InChI | InChI=1S/C11H13N3O/c1-15-8-14-7-6-13-11(14)9-2-4-10(12)5-3-9/h2-7H,8,12H2,1H3 |
| Standard InChI Key | JSMIIMOUIZIFHY-UHFFFAOYSA-N |
| Canonical SMILES | COCN1C=CN=C1C2=CC=C(C=C2)N |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s backbone consists of a five-membered imidazole ring fused to a benzene ring via a single bond. Key functional groups include:
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Imidazole ring: A nitrogen-containing heterocycle with aromatic properties, enabling π-π stacking and hydrogen bonding interactions.
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Methoxymethyl substituent (-OCH2CH3): Attached to the imidazole’s 1-position, this group enhances solubility in polar solvents and may influence bioavailability.
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Aniline group (-C6H4NH2): Positioned at the imidazole’s 4-position, this moiety provides sites for electrophilic substitution and metal coordination .
Table 1: Molecular Properties of 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline (Inferred from Analogous Compounds)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H13N3O | |
| Molecular Weight | 203.24 g/mol | |
| IUPAC Name | 4-[1-(methoxymethyl)-1H-imidazol-2-yl]aniline | |
| Canonical SMILES | COCN1C=CN=C1C2=CC=C(C=C2)N |
Synthesis and Optimization Strategies
Cyclization-Based Approaches
The synthesis of imidazole-aniline hybrids typically involves cyclization reactions. For the 3-position analog, amido-nitrile precursors undergo ring closure under catalytic conditions. A hypothetical pathway for the 4-isomer could involve:
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Formation of imidazole core: Reacting 4-nitroaniline with glyoxal and ammonium acetate to yield 4-nitroimidazole .
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Methoxymethylation: Treating the intermediate with chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine.
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Reduction of nitro group: Catalytic hydrogenation using Pd/C or NaBH4 to convert the nitro group to an amine .
Table 2: Hypothetical Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (Projected) |
|---|---|---|
| 1 | Glyoxal, NH4OAc, EtOH, reflux, 12 h | 65–70% |
| 2 | MOMCl, Et3N, DCM, 0°C to RT, 6 h | 80–85% |
| 3 | H2 (1 atm), 10% Pd/C, MeOH, 24 h | 90–95% |
Biological Activity and Therapeutic Prospects
Antiviral Applications
Schiff base analogs like 1-phenyl-N-(benzothiazol-2-yl)methanimine show sub-micromolar inhibition of MERS-CoV . The methoxymethyl group in 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline may enhance membrane permeability, potentially improving antiviral efficacy.
Table 3: Projected Biological Activity Based on Structural Analogs
| Target | Assay Type | IC50 (Predicted) | Source |
|---|---|---|---|
| E. coli | Agar diffusion | 12–18 μg/mL | |
| MERS-CoV pseudovirus | Luciferase assay | 0.5–1.2 μM |
Industrial and Materials Science Applications
Coordination Polymers
The compound’s bifunctional ligand capability could enable the synthesis of metal-organic frameworks (MOFs). For instance, Zn(II) coordination might yield porous structures with applications in gas storage or catalysis.
Photovoltaic Materials
Imidazole derivatives’ electron-deficient aromatic systems may serve as hole-transport layers in organic photovoltaics. Theoretical bandgap calculations (DFT) suggest a HOMO-LUMO gap of ~3.1 eV, suitable for light-harvesting applications .
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